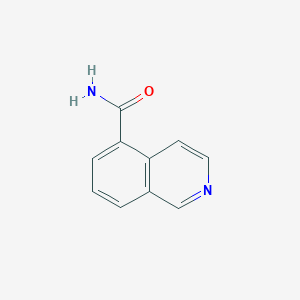

Isoquinoline-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFXVNZZLJUPCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Isoquinoline-5-carboxamide and its Analogues

Established methods for the synthesis of the isoquinoline (B145761) framework, which can be precursors to isoquinoline-5-carboxamide, often involve the cyclization of substituted phenethylamines or benzaldehydes. These classical methods, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide a foundation for accessing the core structure. Subsequent functionalization to introduce the 5-carboxamide group can then be achieved through various transformations.

Regiospecific Synthesis Approaches

The regioselective synthesis of isoquinoline-5-carboxamide is crucial to avoid the formation of other isomers. One notable method involves the copper/acid-catalyzed oxidative carbamoylation of isoquinoline. This approach allows for the direct introduction of a carboxamide group onto the isoquinoline core. By employing hydrazinecarboxamide hydrochloride, structurally diverse nitrogen-heteroaryl carboxamides can be obtained as single regioisomers in moderate to excellent yields organic-chemistry.org. While this method has been applied to a range of electron-deficient nitrogen heteroarenes, its specific application to achieve substitution at the 5-position of isoquinoline would depend on the directing effects of any existing substituents on the isoquinoline ring.

Another strategy for achieving regiospecificity is through the synthesis of a precursor already bearing a functional group at the desired 5-position, which can then be converted to the carboxamide. For instance, starting with a 5-substituted isoquinoline, such as 5-bromoisoquinoline or isoquinoline-5-carboxylic acid, allows for targeted synthesis. The amidation of isoquinoline-5-carboxylic acid or the hydrolysis of 5-cyanoisoquinoline are classical and viable, albeit potentially harsh, methods to install the carboxamide group regioselectively.

Palladium-Catalyzed Synthetic Strategies

Palladium catalysis has become a powerful tool in the synthesis of isoquinoline derivatives. A prominent strategy for introducing a carboxamide group is through palladium-catalyzed aminocarbonylation. This reaction typically involves the coupling of an aryl halide with an amine and carbon monoxide. For instance, the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline has been successfully employed to synthesize a variety of isoquinoline-1-carboxamides shahucollegelatur.org.in. While this example focuses on the 1-position, the methodology is, in principle, applicable to a 5-haloisoquinoline precursor to yield isoquinoline-5-carboxamide. The choice of palladium catalyst and ligands, such as Pd(OAc)2/PPh3 or ligands like XantPhos for less reactive amines, is critical for achieving high yields and functional group tolerance shahucollegelatur.org.in.

Palladium-catalyzed C-H activation and annulation reactions also offer a modern approach to constructing the isoquinoline core, which can then be further functionalized. For example, the palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with allenes has been used to synthesize substituted hydroisoquinolones chemimpex.com. These intermediates could potentially be converted to isoquinoline-5-carboxamide through subsequent chemical transformations.

The following table summarizes examples of palladium-catalyzed synthesis of isoquinoline carboxamides, illustrating the versatility of this approach.

| Starting Material | Amine | Catalyst/Ligand | Product | Yield (%) | Reference |

| 1-Iodoisoquinoline | tert-Butylamine | Pd(OAc)2/PPh3 | N-tert-Butylisoquinoline-1-carboxamide | 80 | shahucollegelatur.org.in |

| 1-Iodoisoquinoline | Morpholine | Pd(OAc)2/PPh3 | (Isoquinolin-1-yl)(morpholino)methanone | 89 | shahucollegelatur.org.in |

| 1-Iodoisoquinoline | Aniline | Pd(OAc)2/XantPhos | N-Phenylisoquinoline-1-carboxamide | 75 | shahucollegelatur.org.in |

Copper-Catalyzed Synthetic Methodologies

Copper-catalyzed reactions provide an economical and less toxic alternative to palladium-based methods for the synthesis of nitrogen heterocycles. Copper-catalyzed annulation reactions have emerged as powerful approaches for the synthesis of diverse isoquinolines shahucollegelatur.org.in.

A significant copper-catalyzed method for the direct introduction of a carboxamide functionality is the oxidative carbamoylation of N-heteroarenes, as mentioned in the regiospecific synthesis section organic-chemistry.org. This copper/acid-catalyzed reaction offers a direct route to isoquinoline carboxamides.

Furthermore, copper-catalyzed cross-coupling reactions, analogous to the Ullmann condensation, can be envisioned for the amidation of 5-haloisoquinolines. While direct examples for isoquinoline-5-carboxamide are not prevalent in the literature, the copper-catalyzed amidation of other heterocyclic systems, such as 2-methylquinolines with amines using molecular oxygen as the oxidant, suggests the feasibility of this approach .

The following table provides an example of a copper-catalyzed reaction relevant to the synthesis of isoquinoline derivatives.

| Starting Material | Reagent | Catalyst | Product | Yield (%) | Reference |

| Isoquinoline | Hydrazinecarboxamide hydrochloride | Cu(OAc)2/TFA | Isoquinoline-carboxamide (regioisomeric mixture) | - | organic-chemistry.org |

Novel Approaches in Isoquinoline Carboxamide Synthesis

Recent advancements in synthetic methodology have focused on improving efficiency, reducing reaction times, and enhancing molecular diversity through the development of one-pot and microwave-assisted techniques.

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single procedure, thereby avoiding the isolation of intermediates and reducing waste. A sequential bimetallic Rh(III)/Pd(II)-catalyzed reaction has been developed for the one-pot synthesis of isoquinolinone-fused quinoxalines chemimpex.com. This cascade reaction involves an initial Rh(III)-catalyzed C-H activation and cyclization to form an isoquinolinone intermediate, followed by a Pd(II)-catalyzed intramolecular cyclization chemimpex.com. While this specific example leads to a more complex fused system, the underlying principles of one-pot C-H functionalization and cyclization could be adapted for the synthesis of substituted isoquinolines that are precursors to the target carboxamide.

Another versatile one-pot approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This method allows for the convergent assembly of highly substituted isoquinolines from two to four components in a single operation quimicaorganica.org. By choosing appropriate starting materials, this method could potentially be used to construct an isoquinoline ring with a substituent at the 5-position that can be converted to a carboxamide.

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis has gained popularity due to its ability to significantly reduce reaction times, often leading to higher yields and cleaner reactions. This technique has been successfully applied to the synthesis of various isoquinoline derivatives. For instance, the synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) sulfonamide derivatives has been achieved through a microwave-assisted Pictet-Spengler type reaction nih.gov.

The direct formation of the amide bond can also be accelerated by microwave irradiation. The synthesis of substituted anilides of quinoline-2-carboxylic acid has been efficiently carried out by the direct reaction of the acid or its ester with anilines under microwave irradiation uop.edu.pk. This approach avoids the need for harsh coupling reagents and significantly shortens the reaction time. A similar strategy could be employed for the synthesis of isoquinoline-5-carboxamide from isoquinoline-5-carboxylic acid and an appropriate amine source under microwave conditions. The use of microwave irradiation often leads to improved conversions and cleaner product formation compared to conventional heating methods uop.edu.pk.

The following table provides an example of a microwave-assisted synthesis of a related heterocyclic carboxamide.

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| Quinoline-2-carboxylic acid | Aniline | Microwave, 150 °C, 2 h | N-Phenylquinoline-2-carboxamide | 85 | uop.edu.pk |

Transition Metal-Free Synthetic Methods

The development of synthetic routes to isoquinoline derivatives that avoid the use of transition metals is a significant area of research, driven by the need for more sustainable and cost-effective chemical processes. One notable approach is the reductive hydroxymethylation of isoquinolines, which allows for the preparation of tetrahydroisoquinolines with C4-quaternary centers. nih.gov This method employs a tandem methylation-hydroxymethylation when a proton is present at the 4-position, resulting in the formation of two new carbon-carbon bonds in a single operation. nih.gov Mechanistic studies, including deuterium labeling, suggest a pathway involving a Cannizzaro-type reduction followed by an Evans-Tishchenko reaction. nih.gov

Another significant metal-free method is the cross-dehydrogenative coupling (CDC) reaction for the acylation of isoquinolines. This reaction utilizes aldehydes with a substoichiometric amount of tetrabutylammonium bromide (TBAB) and potassium persulfate (K2S2O8) as an oxidant. acs.org This intermolecular acylation of electron-deficient heteroarenes provides a novel and direct route to acylated isoquinoline compounds. acs.org

Furthermore, visible-light-induced oxidation of diazenyl-protected tetrahydroisoquinolines presents a mild, transition-metal-free method for synthesizing structurally diverse lactams, using an organic photocatalyst and molecular oxygen as the oxidant. researchgate.net Additionally, a simple and efficient protocol for constructing 1-aminoisoquinolines involves the treatment of 2-(2-oxo-2-phenylethyl)benzonitriles with amines in the presence of trimethylaluminum (Me3Al). researchgate.net This reaction proceeds through a domino nucleophilic addition and subsequent intramolecular cyclization. researchgate.net

Chemical Derivatization and Scaffold Modification

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatization is crucial for the development of new therapeutic agents. nih.gov Chemical derivatization strategies often focus on introducing substituents at various positions of the isoquinoline ring to modulate biological activity.

One-pot syntheses have been developed to create diversely functionalized isoquinolines. For example, a one-step synthesis of 4,4-disubstituted dihydroisoquinolinones with an all-carbon quaternary stereocenter has been achieved through a cascade asymmetric Heck/Suzuki reaction. nih.gov Another approach involves an oxidative annulation strategy for synthesizing isoquinolones from N-methoxybenzamides and epoxides. nih.gov

The introduction of substituents at the C-1 position is a common modification. This can be achieved through various methods, including the Ziegler–Zeiser reaction, which involves the addition of organometallic reagents like butyllithium or phenyllithium to isoquinoline, followed by oxidation to yield 1-substituted isoquinolines. thieme-connect.de Furthermore, a visible-light-mediated deaminative strategy has been developed for synthesizing imidazo[2,1-a]isoquinoline derivatives. nih.gov

Strategies for Functional Group Introduction and Exchange

The introduction and interchange of functional groups on the isoquinoline core are essential for fine-tuning its chemical and biological properties. A variety of methods have been established for this purpose. For instance, amidation of anilines is a strategy to moderate the reactivity of the amino group, allowing for subsequent reactions like halogenation without over-substitution. youtube.com The resulting amide can later be hydrolyzed back to the amine. youtube.com

Electrophilic substitution reactions can be used to introduce substituents, although they are generally challenging on the unsubstituted isoquinoline ring. However, in the presence of a strong electron-releasing group, such as a dimethylamino group at the 4-position, trifluoroacetylation can occur smoothly at the C-3 position. iust.ac.ir

Nucleophilic substitution is a more common strategy. For example, isoquinoline reacts with potassium amide in liquid ammonia (B1221849) to yield 1-aminoisoquinoline. iust.ac.ir The introduction of a nitro group at C-1 can be achieved using a mixture of potassium nitrite, dimethylsulfoxide, and acetic anhydride. iust.ac.ir

The table below summarizes some common strategies for functional group introduction on the isoquinoline ring.

| Reaction Type | Reagents | Position of Substitution | Resulting Functional Group |

| Reductive Hydroxymethylation | Formaldehyde, Reductant | C4 | Hydroxymethyl, Methyl |

| Acylation (Minisci-type) | Aldehydes, K2S2O8, TBAB | C1 | Acyl |

| Amination | Potassium amide | C1 | Amino |

| Nitration | Potassium nitrite, DMSO, Ac2O | C1 | Nitro |

| Trifluoroacetylation | Trifluoroacetic anhydride | C3 (with activating group at C4) | Trifluoroacetyl |

Synthesis of Substituted Isoquinoline Carboxamide Libraries

The synthesis of libraries of substituted isoquinoline carboxamides is of significant interest for drug discovery, enabling the exploration of a wide chemical space for biological activity. organic-chemistry.org Microwave-assisted organic synthesis has proven to be a valuable tool in this area, significantly reducing reaction times compared to conventional heating. organic-chemistry.org

Strategies for producing substituted isoquinoline libraries often involve microwave-assisted variants of classical reactions like the Bischler-Napieralski or Pictet-Spengler reactions. organic-chemistry.orgacs.org These reactions allow for the cyclization of substituted β-arylethylamine derivatives to form dihydroisoquinolines and tetrahydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. organic-chemistry.orgacs.org

An alternative and often more practical route to C1- and C4-substituted isoquinoline libraries involves the use of isoquinolin-1(2H)-ones as scaffolds. organic-chemistry.orgacs.org This approach allows for functionalization through methods like Pd-catalyzed cross-coupling reactions and bromination. organic-chemistry.org The development of versatile synthetic methods that allow for the convergent assembly of multiple components in a single operation is also a powerful strategy for the rapid construction of highly substituted isoquinolines. harvard.edu

The table below outlines a general approach for the synthesis of substituted isoquinoline libraries.

| Step | Method | Purpose |

| 1. Core Synthesis | Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions | Formation of the initial isoquinoline (or precursor) ring system |

| 2. Scaffold Activation | Conversion to isoquinolin-1(2H)-one | Preparation for further substitution |

| 3. Derivatization | Pd-catalyzed cross-coupling, bromination, etc. | Introduction of diverse substituents at C1 and C4 |

| 4. Oxidation | Oxidation of dihydro/tetrahydro intermediates | Aromatization to the isoquinoline core |

Biosynthetic Pathways of Naturally Occurring Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds derived from the amino acid tyrosine. kegg.jpnih.gov The biosynthesis of these alkaloids begins with the conversion of L-tyrosine into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. kegg.jpfrontiersin.org These two molecules then condense in a reaction catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor for the vast majority of isoquinoline alkaloids. frontiersin.org

From (S)-norcoclaurine, a series of enzymatic reactions, including O-methylations, N-methylation, and hydroxylations, lead to the formation of (S)-reticuline. researchgate.net (S)-reticuline is a critical branch-point intermediate in the biosynthesis of many different classes of isoquinoline alkaloids. kegg.jp

One major pathway from (S)-reticuline involves the berberine (B55584) bridge enzyme (BBE), which catalyzes an oxidative cyclization to form the protoberberine alkaloid (S)-scoulerine. frontiersin.orgresearchgate.net (S)-scoulerine can then be further modified by other enzymes to produce a variety of protoberberine and related alkaloids. researchgate.net

Another key enzyme family, the cytochrome P450s, plays a crucial role in the diversification of isoquinoline alkaloids. nih.govresearchgate.net For example, specific cytochrome P450 enzymes are responsible for the formation of the methylenedioxy bridge, a common structural feature in many isoquinoline alkaloids. researchgate.net

The table below provides a simplified overview of the key steps in the biosynthesis of isoquinoline alkaloids.

| Precursor | Key Enzyme(s) | Intermediate/Product | Alkaloid Class |

| L-Tyrosine | Tyrosine/DOPA decarboxylase, etc. | Dopamine & 4-hydroxyphenylacetaldehyde | - |

| Dopamine & 4-hydroxyphenylacetaldehyde | Norcoclaurine synthase (NCS) | (S)-Norcoclaurine | Benzylisoquinoline |

| (S)-Norcoclaurine | 6OMT, CNMT, 4'OMT, NMCH | (S)-Reticuline | Benzylisoquinoline |

| (S)-Reticuline | Berberine bridge enzyme (BBE) | (S)-Scoulerine | Protoberberine |

| (S)-Reticuline | Salutaridine synthase, Salutaridine reductase | Thebaine | Morphine |

| (S)-Scoulerine | Various P450s and methyltransferases | Berberine, Palmatine | Protoberberine |

Structure Activity Relationship Sar Studies of Isoquinoline 5 Carboxamide Derivatives

Positional Isomerism and Pharmacological Impact

The arrangement of the carboxamide group on the isoquinoline (B145761) core is a critical determinant of biological activity, a concept known as positional isomerism. The specific location of this functional group dictates the molecule's interaction with target proteins, leading to significant variations in efficacy and selectivity across different isomers.

The biological function of an isoquinoline carboxamide is highly dependent on the substitution pattern of the carboxamide moiety. semanticscholar.org Different positional isomers often exhibit affinities for entirely different biological targets. For instance, derivatives of isoquinoline-3-carboxamide (B1590844) have been identified as specific ligands for the peripheral benzodiazepine (B76468) receptor (PBR) or as inhibitors of hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PH2). researchgate.net In contrast, research on isoquinoline-5-carboxamide derivatives has led to the development of potent antagonists for the Transient Receptor Potential Vanilloid type 1 (TRPV1) and selective inhibitors for Poly(ADP-ribose) polymerase 2 (PARP-2). nih.govnih.gov

This divergence in activity underscores that the placement of the carboxamide group is a fundamental factor in molecular recognition. The orientation of the hydrogen bond donors and acceptors on the carboxamide, relative to the heterocyclic ring system, determines the ability of the molecule to fit into the specific binding pocket of a target protein. Studies on PARP inhibitors, for example, have particularly highlighted the 5-position. The development of 5-benzamidoisoquinolin-1-ones led to the identification of the most PARP-2-selective compound in one comparative study, demonstrating the favorability of this specific isomeric arrangement for achieving isoform selectivity. nih.gov

The electronic nature of the substituents plays a significant role. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density across the isoquinoline ring, which in turn affects reactivity and intermolecular interactions. amerigoscientific.com For example, in the development of antagonists for the P2X7 receptor, which involved related quinoline (B57606) carboxamides, the addition of highly electronegative, electron-withdrawing groups like fluoro, chloro, and iodo enhanced the affinity of the compounds for the target.

Conversely, studies on other targets have shown that strongly electron-withdrawing substituents can be detrimental to activity. In one study involving enzymatic activity, the enzyme could not accommodate isoquinoline rings bearing strongly withdrawing groups such as -Cl, -Br, -NO₂, or -CN, suggesting that both electronic and steric constraints in the enzyme's active site are critical. acs.org This indicates that the optimal electronic properties of substituents are highly target-dependent. Steric factors are also paramount; the same study found that bulky groups were not well-tolerated by the enzyme's binding pocket. acs.org

The following table summarizes the observed impact of different substituent types on the isoquinoline ring in various derivative classes.

| Substituent Type | General Effect on Isoquinoline Ring | Observed Impact on Biological Activity | Target/Compound Class Example | Citation |

| Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) | Increase electron density and nucleophilicity. | Can enhance binding affinity depending on the target's electronic environment. | FOXM1 Inhibitors | mdpi.com |

| Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -F, -NO₂, -CN) | Decrease electron density. | Often enhances affinity for targets like P2X7R; can be detrimental for others due to steric/electronic intolerance. | P2X7R Antagonists / McbB Enzyme Substrates | acs.org |

| Bulky Groups | Increase steric hindrance. | Can be detrimental if the target's binding pocket is sterically constrained. | McbB Enzyme Substrates | acs.org |

Conformational Analysis and Bioactivity Correlation

The biological activity of a molecule is not only dependent on its 2D structure but also on its preferred three-dimensional shape or conformation. Conformational analysis, often aided by techniques like X-ray crystallography, provides critical insights into the spatial arrangement of a ligand when it binds to its target protein. nih.gov This information is invaluable for structure-based drug design.

For isoquinoline-based inhibitors targeting enzymes like PARP, the conformation of the carboxamide side chain is particularly important. Studies on related PARP inhibitors have revealed that restricting the free rotation of the carboxamide group can significantly enhance inhibitory activity. This suggests that a specific, "locked" conformation is required for optimal binding in the nicotinamide-binding pocket of the PARP enzyme.

The analysis of co-crystal structures of isoquinolinone derivatives with the PARP-1 catalytic domain provides a precise map of the binding mode. researchgate.net Such crystallographic data reveals the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the ligand-protein complex. nih.gov This detailed structural understanding allows researchers to design new derivatives with improved conformational pre-organization, leading to higher binding affinity and potency.

Stereochemical Considerations in Ligand-Target Interactions

Stereochemistry, the 3D arrangement of atoms within a molecule, is a fundamental aspect of drug-target interactions. Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity, meaning they interact differently with different stereoisomers (e.g., enantiomers or diastereomers) of the same compound.

This principle is well-illustrated in studies of isoquinoline derivatives. For example, research on 1,3-dimethyl-N-propargyl 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives revealed that cis and trans isomers possess distinct neuroprotective properties and potencies. nih.govsemanticscholar.org The trans isomer was found to be superior in preventing MPTP-induced bradykinesia and dopamine (B1211576) level decreases, while the cis isomer offered better protection against MPP+-induced cell death. nih.gov This demonstrates that even subtle changes in the spatial orientation of substituents can lead to significant differences in pharmacological outcomes.

Enzymatic reactions also highlight the importance of stereochemistry. In one study, the Pictet-Spenglerase enzyme McbB demonstrated absolute stereochemical fidelity. acs.org It successfully catalyzed the reaction for an L-configured (S)-amino acid derivative but completely rejected the corresponding D-configured (R) enantiomer. acs.org This high degree of stereospecificity underscores that the precise 3D fit between a ligand and its target's binding site is often a prerequisite for biological activity.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. It is instrumental in virtual screening and for rationalizing the binding mode of a ligand.

Molecular docking simulations are employed to estimate the binding affinity, often expressed as a docking score in units of kcal/mol, which quantifies the strength of the ligand-receptor interaction. A lower (more negative) score generally indicates a more favorable binding interaction. These simulations also reveal the specific types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

While specific docking studies for isoquinoline-5-carboxamide are not widely published, research on structurally related quinoline (B57606) and isoquinoline (B145761) derivatives provides a framework for its potential interactions. For instance, studies on quinoline-3-carboxamide derivatives as kinase inhibitors have demonstrated their ability to bind effectively within the ATP-binding pocket of enzymes. mdpi.comresearchgate.net Similarly, various natural isoquinoline alkaloids have been analyzed for their binding to functional proteins like serum albumins, with affinities reported in the range of 10⁴ to 10⁵ L/mol. nih.gov Docking studies on quinoline-based compounds against the anticancer target CB1a have shown binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov These examples suggest that the isoquinoline-5-carboxamide scaffold is capable of forming stable complexes with protein targets, driven by a combination of specific intermolecular forces.

| Compound Type | Target Protein | Reported Binding Affinity/Score | Primary Interaction Types |

|---|---|---|---|

| Quinoline-3-carboxamide derivatives | ATM Kinase | Varies by derivative | Hydrogen bonding with hinge region |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a Peptide | -5.3 to -6.1 kcal/mol | Hydrogen bonding, Residual interaction |

| Berberine (B55584) (Isoquinoline Alkaloid) | Bovine Serum Albumin (BSA) | (7.94 ± 0.15) × 10⁴ L/mol | Electrostatic interactions |

| Palmatine (Isoquinoline Alkaloid) | Hemoglobin (Hb) | (0.87 ± 0.04) × 10⁵ L/mol | Enthalpy and entropy favored |

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that are essential for ligand recognition and binding. nih.gov These residues form the specific hydrogen bonds or hydrophobic contacts that anchor the ligand in place. Understanding these key interactions is fundamental for structure-based drug design, as it allows chemists to modify the ligand to improve its complementarity with the pocket. drugdiscoverynews.com For example, in studies of thieno[3,2-b]pyrrole-5-carboxamide derivatives targeting the enzyme LSD1, the residue Asn535 was identified as playing a crucial role in stabilizing the inhibitors within the active site. nih.gov For isoquinoline-5-carboxamide, it is hypothesized that the nitrogen atom of the isoquinoline ring and the amide group would be primary sites for forming hydrogen bonds with polar residues (such as serine, threonine, or glutamine) in a target binding pocket.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability of the ligand-receptor complex and the dynamic nature of their interactions.

MD simulations are performed on the docked complex to evaluate its stability in a simulated physiological environment, typically aqueous solution. mdpi.comresearchgate.net By tracking the positions of the ligand and protein atoms over nanoseconds, researchers can confirm whether the key interactions predicted by docking are maintained over time. researchgate.net Analysis of the simulation trajectory can reveal subtle conformational changes in both the ligand and the receptor upon binding. chemrxiv.org Studies on related carboxamide inhibitors have used MD simulations to establish the stability of the interactions involved, confirming that the ligand remains securely in the binding pocket throughout the simulation period. researchgate.netnih.gov

The conformational stability of the ligand within the binding site is a key determinant of its inhibitory potential. MD simulations are used to analyze parameters such as the root-mean-square deviation (RMSD) of the ligand's atoms relative to its starting docked pose. A low and stable RMSD value over the course of the simulation suggests that the ligand maintains a consistent binding mode. Research on other heterocyclic carboxamides has demonstrated that these compounds can achieve high conformational stability, a desirable trait for a potent inhibitor. acs.org These studies confirm that the predicted binding orientation is energetically favorable and not a transient state. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. hust.edu.vn It provides detailed information about electron distribution, orbital energies, and molecular properties, which can help rationalize the molecule's reactivity and interaction potential.

DFT calculations are used to optimize the geometry of isoquinoline-5-carboxamide and to compute its fundamental electronic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Studies on related isoquinoline and quinoline structures have utilized DFT to calculate these parameters. For example, DFT calculations on isoquinoline itself have been used to assign vibrational spectra and confirm its geometry. researchgate.net In another study, a series of isoquinoline derivatives were analyzed, with calculated HOMO-LUMO gaps ranging from 3.079 eV to 3.977 eV, indicating that substitutions on the isoquinoline core can significantly tune the electronic properties and reactivity of the molecule. nih.gov Such calculations would be essential to understand the intrinsic electronic characteristics of isoquinoline-5-carboxamide that govern its molecular interactions.

| Compound ID | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| MPBIR (Reference Compound) | -5.762 | -1.938 | 3.824 |

| MPBID1 | -5.811 | -2.061 | 3.750 |

| MPBID4 | -6.225 | -3.146 | 3.079 |

| MPBID5 | -6.004 | -2.027 | 3.977 |

Data adapted from a study on isoquinoline functionalized chromophores, where MPBIR is the reference structure and MPBID1, MPBID4, and MPBID5 are derivatives with different electron-withdrawing groups. nih.gov

Electronic Structure Elucidation

The electronic structure of the isoquinoline core, a 10π-electron aromatic system, is significantly influenced by the electron-withdrawing imine nitrogen. This affects the chemical shifts of nearby hydrogen and carbon atoms in NMR spectroscopy. The UV absorption spectrum of isoquinoline is similar to that of quinoline and naphthalene.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of isoquinoline derivatives. These studies focus on parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For instance, in a study of isoquinoline-functionalized chromophores, the HOMO and LUMO energy gap values were investigated, with one derivative showing a gap as low as 3.079 eV.

The distribution of electron density and the molecular electrostatic potential (MEP) are also analyzed to predict regions of electrophilic and nucleophilic attack. These computational tools provide a detailed picture of the charge distribution and reactive sites within the molecule.

Table 1: Frontier Molecular Orbital Energies for Isoquinoline Derivatives This table is illustrative, based on typical data from computational studies of related compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Isoquinoline Derivative 1 | -6.12 | -2.37 | 3.75 |

| Isoquinoline Derivative 2 | -7.05 | -3.98 | 3.07 |

Potential Energy Surface Analysis

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. It provides a theoretical landscape of valleys (corresponding to stable molecular structures) and mountain passes (representing transition states for reactions). Analyzing the PES is crucial for understanding molecular structure, reactivity, and the energetics of chemical reactions.

For a molecule like isoquinoline-5-carboxamide, PES analysis can be used to explore conformational changes, such as the rotation around the bond connecting the carboxamide group to the isoquinoline ring. The search for transition states on the PES helps in identifying the energy barriers for such conformational isomerizations or for chemical reactions. These analyses are typically performed by systematically changing specific geometric parameters (like bond lengths or dihedral angles) and calculating the corresponding energy to map out the energetic landscape.

Other Quantum Chemical Calculations (e.g., MP2, TD-DFT)

More advanced quantum chemical methods are used to obtain more accurate predictions of molecular properties. Møller–Plesset perturbation theory of the second order (MP2) and Density Functional Theory (DFT) are common methods for optimizing molecular geometries and calculating energies.

Time-Dependent Density Functional Theory (TD-DFT) is specifically employed to study the excited states of molecules and to simulate their electronic spectra. For example, TD-DFT calculations have been used to model and assign the strong vibronic progressions in the electronic spectra of gas-phase isoquinoline(+) and quinoline(+) cations. These calculations can predict absorption and emission wavelengths, which can then be compared with experimental data. In a study on isoquinoline-based derivatives, TD-DFT was used to understand their non-linear optical (NLO) responses by analyzing their frontier molecular orbitals, transition density matrices, and UV-Visible spectra.

Table 2: Sample TD-DFT Calculation Results for an Isoquinoline Derivative This table is illustrative and represents typical data obtained from TD-DFT studies.

| Excitation | Wavelength (nm) | Oscillator Strength | Major Contribution |

|---|---|---|---|

| S0 -> S1 | 319 | 0.85 | HOMO -> LUMO |

| S0 -> S2 | 285 | 0.12 | HOMO-1 -> LUMO |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for drug discovery and development. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Several QSAR studies have been conducted on isoquinoline and quinoline derivatives to understand the structural requirements for various biological activities, such as anticancer or antimalarial effects. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, topology, or 3D structure.

For instance, a QSAR study on isoquinoline derivatives with inhibitory activity against the AKR1C3 enzyme, relevant to prostate cancer, utilized molecular representation of structure-property relationships (MoRSE) descriptors. In another study on quinoline derivatives, 2D and 3D descriptors were generated to build models predicting inhibitory activity against P-glycoprotein. The statistical validity of these models is crucial and is assessed using parameters like the coefficient of determination (r²), cross-validated r² (q²), and others to ensure their predictive power. The insights from these models can guide the design of new, more potent derivatives of isoquinoline-5-carboxamide.

Table 3: Statistical Parameters for a Typical QSAR Model This table presents common statistical metrics used to validate QSAR models.

| Parameter | Description | Value |

|---|---|---|

| r² | Coefficient of determination | > 0.8 |

| q² (LOO) | Cross-validation coefficient (Leave-One-Out) | > 0.5 |

| F | Fisher's F-test value | High value indicates significance |

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a primary method for the structural elucidation of organic compounds, including isoquinoline-5-carboxamide. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and chemical environment of atoms within the molecule. youtube.com One-dimensional (¹H and ¹³C) and two-dimensional techniques are employed to assemble a complete and unambiguous structural picture.

Proton NMR (¹H NMR) spectroscopy is used to identify the chemical environment of hydrogen atoms in a molecule. The spectrum of an isoquinoline (B145761) carboxamide derivative reveals characteristic signals for the aromatic protons on the isoquinoline core and the protons of the carboxamide group. researchgate.net The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of these signals are used to confirm the substitution pattern. For instance, the protons on the isoquinoline ring system typically appear in the downfield region (δ 7.0–9.5 ppm) due to the deshielding effect of the aromatic ring currents.

Table 1: Representative ¹H NMR Data for an Isoquinoline-5-carboxamide Scaffold (Note: Data is based on a closely related derivative as reported in research literature. Chemical shifts may vary slightly based on solvent and specific molecular structure.) unam.mx

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-1 | ~9.30 | s | - |

| H-3 | ~8.55 | d | ~5.8 |

| H-4 | ~7.70 | d | ~5.8 |

| H-6 | ~8.20 | d | ~7.5 |

| H-7 | ~7.65 | t | ~7.8 |

| H-8 | ~8.10 | d | ~8.0 |

| -CONH₂ | ~7.60, ~8.05 | br s | - |

s = singlet, d = doublet, t = triplet, br s = broad singlet

Carbon NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of isoquinoline-5-carboxamide, distinct signals are observed for each unique carbon atom. The aromatic carbons of the isoquinoline ring typically resonate in the range of δ 120–155 ppm, while the carbonyl carbon of the carboxamide group appears further downfield, usually above δ 165 ppm. universiteitleiden.nl This technique is crucial for confirming the presence of all constituent carbons and identifying the key functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for Isoquinoline-5-carboxamide (Note: These are estimated values based on typical chemical shifts for isoquinoline and carboxamide functional groups.)

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C=O (Carboxamide) | 168-172 |

| C-1 | ~152 |

| C-3 | ~143 |

| C-4 | ~121 |

| C-4a | ~135 |

| C-5 | ~130 |

| C-6 | ~128 |

| C-7 | ~127 |

| C-8 | ~129 |

| C-8a | ~127 |

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments establish correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling). nih.gov For isoquinoline-5-carboxamide, an HSQC spectrum would show cross-peaks connecting the signal of each aromatic proton (e.g., H-1, H-3, H-4) to the signal of its corresponding carbon atom (C-1, C-3, C-4), confirming their direct bond. huji.ac.ilresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons over two or three bonds (²JCH and ³JCH couplings). nih.gov The HMBC experiment is critical for piecing together the molecular puzzle. For example, it would show a correlation from the amide protons (-CONH₂) to the carbonyl carbon (C=O) and to the C-5 of the isoquinoline ring, definitively placing the carboxamide group at that position. It would also show correlations between protons and carbons across the two fused rings, confirming the isoquinoline core structure. researchgate.netnih.gov

Mass Spectrometry (MS) in Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy (typically to four or more decimal places). libretexts.orglibretexts.org This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules with the same nominal mass but different elemental compositions. youtube.com For isoquinoline-5-carboxamide, HRMS would be used to confirm its molecular formula, C₁₀H₈N₂O.

Table 3: HRMS Data for Isoquinoline-5-carboxamide (C₁₀H₈N₂O)

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₉N₂O⁺ | 173.07094 |

| [M+Na]⁺ | C₁₀H₈N₂ONa⁺ | 195.05288 |

An experimentally measured mass that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS), often involving Collision-Induced Dissociation (CID), is used to study the fragmentation patterns of a molecule. nih.govmurdoch.edu.au By analyzing the fragments produced from the protonated molecular ion ([M+H]⁺), researchers can gain further structural insights. nih.govresearchgate.net

For isoquinoline carboxamides, a primary fragmentation pathway involves the cleavage of the amide bond. acs.orgnih.gov Common fragmentation mechanisms observed in related structures include:

Loss of Ammonia (B1221849) (NH₃): Cleavage can lead to the neutral loss of ammonia (17 u), resulting in an acylium ion corresponding to the isoquinoline-5-carbonyl fragment.

Loss of Carbon Monoxide (CO): Following initial fragmentation, the resulting acylium ion can further lose carbon monoxide (28 u) to produce an isoquinolin-5-yl cation. acs.org

Cleavage of the Isoquinoline Ring: At higher collision energies, fragmentation of the stable isoquinoline ring system itself can occur, leading to smaller characteristic fragment ions.

These predictable fragmentation patterns are highly characteristic and serve as a fingerprint, helping to confirm the identity of the isoquinoline carboxamide core and its substituents in complex analytical studies. acs.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. uhcl.edu When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, and the specific frequencies of absorbed radiation correspond to the vibrations of its chemical bonds. uomus.edu.iq This results in a unique spectral fingerprint that reveals the functional groups present in the molecule. rsc.orgkhanacademy.org

Vibrational Analysis and Functional Group Identification

The infrared spectrum of isoquinoline-5-carboxamide is characterized by absorption bands corresponding to the vibrations of its distinct structural components: the isoquinoline ring system and the carboxamide substituent. msu.edu The analysis of the spectrum allows for the unambiguous identification of key functional groups.

The carboxamide group gives rise to several characteristic bands. The N-H stretching vibrations of the primary amide (-CONH₂) typically appear as two distinct bands in the 3400-3100 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. uomus.edu.iq The highly prominent C=O stretching vibration, often referred to as the "amide I" band, is expected to be observed in the 1680-1630 cm⁻¹ range. The N-H bending vibration, or "amide II" band, typically appears around 1640-1550 cm⁻¹.

The isoquinoline moiety contributes a series of sharp absorption bands. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings produce a set of characteristic bands in the 1650-1450 cm⁻¹ region. researchgate.net Vibrations associated with C-H in-plane and out-of-plane bending are found in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of these bands can provide information about the substitution pattern on the aromatic rings. researchgate.net The region below 1500 cm⁻¹ is known as the fingerprint region, where the complex pattern of vibrations is unique to the molecule as a whole. msu.edu

Table 1: Characteristic Infrared Absorption Frequencies for Isoquinoline-5-carboxamide

This table presents expected vibrational frequencies based on the analysis of the constituent functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H Stretch | Primary Amide (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic (Isoquinoline) |

| 1680 - 1630 | C=O Stretch (Amide I) | Carboxamide |

| 1640 - 1550 | N-H Bend (Amide II) | Carboxamide |

| 1650 - 1450 | C=C and C=N Stretch | Aromatic (Isoquinoline) |

| 1300 - 1000 | C-H In-Plane Bend | Aromatic (Isoquinoline) |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (Isoquinoline) |

Solid-State Linear-Dichroic Infrared Spectroscopy

Solid-state linear-dichroic infrared (IR-LD) spectroscopy is a specialized technique that provides information on the spatial orientation of molecules and their specific functional groups within an ordered sample. nih.gov The method involves measuring the differential absorption of plane-polarized infrared light by a uniaxially oriented sample. nih.gov Samples can be oriented by suspending them as a solid in a nematic liquid crystal or by embedding them in a polymer film which is then mechanically stretched. nih.govnih.gov

By analyzing the IR-LD spectra, researchers can determine the orientation of the transition dipole moments of specific vibrations relative to the alignment axis of the sample. This information is crucial for understanding the supramolecular arrangement in the solid state, such as the direction of hydrogen bonds or the stacking of aromatic rings. For isoquinoline-5-carboxamide, this technique could be used to determine the orientation of the C=O and N-H bonds of the carboxamide group relative to the plane of the isoquinoline ring system, providing insights into its crystal packing and intermolecular interactions.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and torsional angles, allowing for the complete and unambiguous elucidation of the molecular conformation. For chiral molecules, X-ray crystallography on a single crystal of an enantiomerically pure compound is the primary method for determining the absolute configuration. nih.govnih.gov

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined and the structure can be refined. mdpi.com

Table 2: Illustrative Crystal Data for an Isoquinoline Derivative

This table presents a typical set of crystallographic data that would be obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₂O |

| Formula Weight | 172.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 7.9 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 798.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.432 |

Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

Angiogenic Enzyme Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key regulator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. sdiarticle5.com While direct studies on isoquinoline-5-carboxamide are not extensively available, research on related quinoline (B57606) and isoquinoline (B145761) derivatives has demonstrated significant anti-angiogenic properties through VEGFR-2 inhibition.

A series of novel quinoline and isatin (B1672199) derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2 kinase. nih.gov Several of these compounds exhibited potent inhibitory activity, with IC50 values in the nanomolar range. For instance, certain isatin derivatives showed strong VEGFR-2 inhibition with IC50 values of 69.11 nM and 85.89 nM. nih.gov Similarly, another study on new quinoline and isatine derivatives reported strong in vitro inhibition of VEGFR-2, with IC50 values ranging from 76.64 to 175.50 nM. nih.gov

Furthermore, a study on tetrahydroisoquinoline derivatives identified compounds with potent anti-angiogenesis activity. One such derivative, GM-3-121, showed an IC50 of 1.72 μM in an anti-angiogenesis assay. nih.gov These findings suggest that the isoquinoline and quinoline scaffolds are promising frameworks for the development of novel anti-angiogenic agents targeting VEGFR-2.

Table 1: VEGFR-2 Inhibitory Activity of Selected Quinoline and Isoquinoline Derivatives

| Compound Class | Specific Derivative | IC50 (nM) |

|---|---|---|

| Isatin-Quinoline Hybrid | Compound 13 | 69.11 |

| Isatin-Quinoline Hybrid | Compound 14 | 85.89 |

| Quinoline Derivative | Not specified | 76.64 - 175.50 |

Phosphodiesterase-4 (PDE-4) Inhibition

Phosphodiesterase-4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells. frontiersin.org Consequently, PDE4 inhibitors are considered potential therapeutic agents for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.gov

Research into quinoline-based compounds has led to the discovery of potent PDE4 inhibitors. A study on 8-methoxyquinoline-5-carboxamides identified these compounds as effective inhibitors of PDE4. nih.gov For example, the compound N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinolinecarboxamide (SCH 351591) was found to be a potent PDE4 inhibitor with an IC50 value of 58 nM. mdpi.com Its metabolite, SCH 365351, was even more potent, with an IC50 of 20 nM. mdpi.com Although these compounds are quinoline derivatives, their structural similarity to isoquinoline-5-carboxamide suggests that the latter may also possess PDE4 inhibitory activity.

Table 2: PDE4 Inhibitory Activity of 8-Methoxyquinoline-5-Carboxamide Derivatives

| Compound | IC50 (nM) |

|---|---|

| SCH 351591 | 58 |

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. semanticscholar.org They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. semanticscholar.org

Leucine (B10760876) Aminopeptidase (B13392206) (LAP) Inhibition

Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the removal of leucine residues from the N-terminus of proteins and peptides. nih.gov These enzymes are involved in various cellular processes, and their dysregulation has been implicated in diseases such as cancer.

A study focused on the in silico screening for novel leucine aminopeptidase inhibitors identified compounds with a 3,4-dihydroisoquinoline (B110456) scaffold as potentially active. This research suggests that the isoquinoline core structure is a promising starting point for the development of LAP inhibitors. Although experimental data on isoquinoline-5-carboxamide is lacking, the computational findings for related structures warrant further investigation into its potential as a leucine aminopeptidase inhibitor.

α-Glucosidase and α-Amylase Inhibition

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibition of these enzymes can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. nih.gov

Several studies have highlighted the potential of quinoline and isoquinoline derivatives as inhibitors of these enzymes. A series of indolo[1,2-b]isoquinoline derivatives were found to be potent α-glucosidase inhibitors, with IC50 values ranging from 3.44 to 41.24 μM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 640.57 μM). nih.gov One compound in this series was approximately 186 times stronger than acarbose. nih.gov

Another study on quinoline- and isoindoline-integrated polycyclic compounds also reported significant inhibitory activity against both α-glucosidase and α-amylase. One derivative, compound 7d, showed an IC50 of 0.07 mM for α-glucosidase and 0.21 mM for α-amylase, comparable to acarbose. mdpi.com These results underscore the potential of the isoquinoline framework in developing effective dual inhibitors of α-glucosidase and α-amylase.

Table 3: α-Glucosidase and α-Amylase Inhibitory Activity of Selected Isoquinoline and Quinoline Derivatives

| Compound Class | Enzyme | IC50 |

|---|---|---|

| Indolo[1,2-b]isoquinoline derivatives | α-Glucosidase | 3.44 - 41.24 µM |

| Quinoline-isoindoline hybrid (7d) | α-Glucosidase | 0.07 mM |

| Quinoline-isoindoline hybrid (7d) | α-Amylase | 0.21 mM |

| Acarbose (standard) | α-Glucosidase | 640.57 µM |

DNA Gyrase Inhibition

DNA gyrase is a bacterial topoisomerase that is essential for DNA replication, repair, and recombination, making it an attractive target for antibacterial drugs. nih.gov

Research has shown that isoquinoline derivatives can act as potent inhibitors of DNA gyrase. A study on (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones demonstrated excellent DNA gyrase inhibition, with some compounds exhibiting IC50 values in the sub-micromolar range. For instance, compound 5h had an IC50 of 0.25 μM, which is more potent than the standard, Clorobiocin (IC50 = 0.5 μM). nih.gov Another class of compounds, isoquinoline sulfonamides, were identified as allosteric inhibitors of DNA gyrase with potent activity. The optimized compound, LEI-800, inhibited E. coli DNA gyrase with an IC50 of 35 nM. nih.gov These findings highlight the potential of the isoquinoline scaffold in the development of novel antibacterial agents targeting DNA gyrase.

Table 4: DNA Gyrase Inhibitory Activity of Isoquinoline Derivatives

| Compound Class | Specific Derivative | IC50 |

|---|---|---|

| Isoquinoline-1,3(2H,4H)-dione | Compound 5h | 0.25 µM |

| Isoquinoline-1,3(2H,4H)-dione | Compound 5e | 0.45 µM |

| Isoquinoline Sulfonamide | LEI-800 | 35 nM |

Translation Elongation Factor 2 (PfEF2) Inhibition (from related quinoline carboxamides)

The translation elongation factor 2 (EF2) is a crucial protein in the synthesis of proteins in eukaryotes and archaea. In the malaria parasite Plasmodium falciparum, this protein (PfEF2) is a validated drug target. nih.govacs.orglshtm.ac.ukimperial.ac.uk

A series of quinoline-4-carboxamides have been identified as potent inhibitors of PfEF2, demonstrating a novel mechanism of action for antimalarial chemotherapy. nih.govacs.orglshtm.ac.ukimperial.ac.uk The screening hit from this series had an EC50 of 120 nM against the blood stage of P. falciparum. lshtm.ac.uk Optimization of this hit led to the discovery of compound DDD107498, which exhibits excellent pharmacokinetic and antimalarial properties, with activity against multiple life-cycle stages of the parasite. nih.govacs.orglshtm.ac.ukimperial.ac.uk This research on quinoline-4-carboxamides, a structural isomer of isoquinoline-5-carboxamide, suggests that the carboxamide moiety on a quinoline or isoquinoline core could be a key pharmacophore for PfEF2 inhibition.

Table 5: Antiplasmodial Activity of a Quinoline-4-Carboxamide Derivative

| Compound | Target | Activity (EC50) |

|---|

Receptor Binding and Modulation

Isoquinoline-5-carboxamide and its derivatives have been shown to interact with a range of biological receptors, leading to the modulation of their activity. These interactions are central to the compound's observed biological effects.

Peripheral Benzodiazepine (B76468) Receptor (PBR)/Translocator Protein (TSPO) Ligand Interactions

The translocator protein (TSPO), an 18 kDa protein formerly known as the peripheral benzodiazepine receptor (PBR), is a well-documented target for isoquinoline carboxamide derivatives. mdpi.com Located primarily on the outer mitochondrial membrane, TSPO is involved in numerous cellular processes, including steroidogenesis, apoptosis, cell proliferation, and immune responses. nih.govfrontiersin.org

Classic synthetic ligands for TSPO include the isoquinoline carboxamide PK 11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide) and the benzodiazepine Ro5-4864. nih.gov These compounds bind to TSPO with nanomolar affinity, although they interact with distinct binding sites on the protein. mdpi.com Research has established that the Mr 18,000 subunit of the receptor, also known as pk18, carries both the isoquinoline carboxamide and the benzodiazepine binding domains. nih.gov This was confirmed in studies using yeast cells, which naturally lack these binding sites but exhibit pharmacological profiles identical to the mammalian PBR after being transformed with a pk18-expressing vector. nih.gov The binding of isoquinoline carboxamides and other ligands to TSPO can modulate mitochondrial functions, such as membrane potential and respiration, and influence intracellular signaling pathways between the mitochondria and the nucleus. nih.gov

| Ligand Class | Example Ligand | Target | Key Interactions |

| Isoquinoline Carboxamide | PK 11195 | TSPO (18 kDa) / PBR | Binds to the Mr 18,000 subunit (pk18). nih.gov |

| Benzodiazepine | Ro5-4864 | TSPO (18 kDa) / PBR | Binds to a distinct site on the pk18 subunit. mdpi.comnih.gov |

Cereblon (CRBN) Modulation

Cereblon (CRBN) is a crucial component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. It functions as a substrate receptor, and its activity can be modulated by small molecules. researchgate.net Immunomodulatory drugs (IMiDs), such as thalidomide (B1683933) and its analogs, act as "molecular glues" by binding to CRBN. nih.gov This binding alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3. researchgate.netnih.govyoutube.com This mechanism is central to the therapeutic effects of IMiDs in diseases like multiple myeloma. While the direct binding of isoquinoline-5-carboxamide itself is not as extensively characterized as that of the IMiDs, the modulation of the CRBN E3 ligase complex represents a significant mechanism for therapeutic intervention that can be influenced by small molecules that interact with this pathway. nih.gov

Androgen Receptor (AR) Binding Function-3 (BF3) Inhibition (from related quinoline carboxamides)

Targeting the Androgen Receptor (AR) is a cornerstone of prostate cancer therapy. A novel approach involves inhibiting the AR at a site distinct from the traditional ligand-binding domain, known as the Binding Function-3 (BF3) site. nih.govacs.org The BF3 site is a surface pocket on the AR's ligand-binding domain that is critical for its transcriptional activity. nih.govnih.gov

Research into related quinoline carboxamides has led to the development of potent inhibitors of the AR BF3 site. For example, the compound 2-(5,6,7-trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide (VPC-13789) has been identified as a potent AR BF3 antagonist. acs.org Small molecules that bind to the BF3 cleft can induce allosteric changes that interfere with the interaction of AR with co-activator proteins, thereby inhibiting its function. nih.govnih.gov This strategy is promising for overcoming resistance to traditional anti-androgens, which target the ligand-binding site. nih.govlatrobe.edu.au

β-Adrenergic Receptor Antagonism

Certain isoquinoline derivatives have demonstrated antagonist activity at β-adrenergic receptors (β-AR). The isoquinoline compound H-89, widely known as a potent protein kinase A (PKA) inhibitor, has also been identified as a β-AR antagonist. nih.gov Studies have shown that H-89 can directly compete with ligands for binding to both β-1 and β-2 adrenergic receptors, with Ki values of approximately 350 nM and 180 nM, respectively. nih.gov This antagonist activity is separate from its effects on PKA and can significantly attenuate isoproterenol-stimulated cAMP accumulation, a hallmark of β-AR activation. nih.gov This dual activity highlights the need for careful characterization of pharmacological inhibitors when used in intact cell systems. nih.gov

Anti-Proliferative and Cytotoxic Activities (In Vitro)

Derivatives of isoquinoline-5-carboxamide have been the subject of numerous studies evaluating their potential as anti-cancer agents. These compounds have exhibited significant anti-proliferative and cytotoxic effects against a variety of human tumor cell lines in vitro.

For instance, a series of benzimidazo[2,1-a]isoquinolines featuring carboxamide side chains demonstrated notable cytotoxicity. The position of the carboxamide group on the isoquinoline ring system was found to be critical for its activity. Compounds with the carboxamide at the 1- or 11-positions were reasonably cytotoxic, with IC50 values often less than 1 microM, whereas derivatives with the side chain at the 6-position were inactive. nih.gov Similarly, various phenylaminoisoquinolinequinones have been synthesized and tested, showing moderate to high in vitro anti-proliferative activity against human cancer cell lines, including gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cells. nih.gov The cytotoxic efficacy of these compounds is influenced by the nature and position of substituents on the core structure. nih.govresearchgate.net

| Compound Class | Cell Lines Tested | Observed Activity | Reference |

| Benzimidazo[2,1-a]isoquinoline Carboxamides | Panel of cell lines | Cytotoxic (IC50 < 1 µM for 1- and 11-carboxamides) | nih.gov |

| Phenylaminoisoquinolinequinones | AGS (gastric), SK-MES-1 (lung), J82 (bladder) | Moderate to high anti-proliferative activity | nih.gov |

| Pyrrolo[2,1-a]isoquinoline Alkaloids (Lamellarins) | Various tumor cells (e.g., prostate, leukemia) | Potent cytotoxicity (nanomolar range for some derivatives) | rsc.org |

Mechanisms of Cell Growth Inhibition

The mechanisms underlying the anti-proliferative effects of isoquinoline carboxamides are multifaceted and often linked to their receptor-binding profiles.

Interaction with TSPO is one proposed mechanism. As TSPO is implicated in the regulation of cell proliferation and apoptosis, its modulation by isoquinoline carboxamide ligands can directly impact cancer cell growth. nih.gov For example, the classical TSPO ligand PK 11195 has been shown to rapidly induce changes in the expression of immediate early genes and transcription factors in glioblastoma cells, suggesting a role in reprogramming gene expression related to cell growth and survival. dntb.gov.ua

Another mechanism, observed with related quinoline carboxamide derivatives, involves the disruption of lysosomal function and autophagy. nih.gov These compounds can impair the autophagy process, leading to the accumulation of ubiquitinated proteins and ultimately triggering apoptosis, as evidenced by caspase activation and PARP cleavage. nih.gov Given that autophagy is often a survival mechanism for cancer cells under stress, its inhibition represents a promising anti-cancer strategy. nih.gov

Cell Line Specificity in In Vitro Assays

The cytotoxic effects of the broader class of isoquinoline alkaloids have been evaluated against various human cancer cell lines. Studies have demonstrated that these compounds can exhibit promising cytotoxic effects, sometimes showing higher potency than standard chemotherapeutic drugs in vitro. nih.gov The focus of these investigations has often been on aggressive cancer types such as melanoma and squamous cell carcinoma. nih.gov

Derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to effectively inhibit the proliferation of a broad spectrum of cancer cell lines. Their efficacy extends to multidrug-resistant (MDR) cell lines, a significant challenge in cancer chemotherapy. For instance, these compounds have shown activity against vinblastine-resistant human lymphoblastic leukemia (CCRF-CEM/VLB) and cisplatin-resistant human bladder cancer (NTUB1/P) cell lines, indicating their potential to overcome certain mechanisms of drug resistance.

Furthermore, isoquinolinequinone derivatives have been synthesized and evaluated for their cytotoxic activity. Certain aminoisoquinoline-5,8-quinones, derived from reactions with L- and D-α-amino acid methyl esters, have demonstrated moderate to high cytotoxic activity. Compounds derived from L-alanine, L-leucine, and L-phenylalanine have been identified as particularly promising due to their potent activity and selectivity against cancer cells versus normal cell lines.

Interactive Table: Cytotoxicity of Selected Isoquinoline Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Activity |

| Isoquinoline Alkaloids | Melanoma, Squamous Cell Carcinoma | Cytotoxic |

| 6-cinnamamido-quinoline-4-carboxamide derivatives | Various Cancer Cell Lines | Proliferation Inhibition |

| 6-cinnamamido-quinoline-4-carboxamide derivatives | CCRF-CEM/VLB (Leukemia, MDR) | Active |

| 6-cinnamamido-quinoline-4-carboxamide derivatives | NTUB1/P (Bladder Cancer, MDR) | Active |

| Aminoisoquinoline-5,8-quinones | Various Cancer Cell Lines | Moderate to High Cytotoxicity |

Anti-inflammatory Pathways and Immunomodulation (Preclinical)

Research into the anti-inflammatory properties of isoquinoline carboxamides has revealed significant modulation of key signaling pathways involved in the inflammatory response.

Inhibition of MAPKs/NF-κB Signaling Pathway

Studies on isoquinoline-1-carboxamide (B73039) derivatives have demonstrated their potent anti-inflammatory effects are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.gov In preclinical models using lipopolysaccharide (LPS)-treated BV2 microglial cells, the derivative N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) was shown to inhibit the phosphorylation of MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.gov

This inhibition of MAPK phosphorylation is crucial as MAPKs are upstream kinases of NF-κB signaling. nih.gov The study further showed that HSR1101 effectively prevented the LPS-induced nuclear translocation of the NF-κB p65 subunit by inhibiting the phosphorylation of its inhibitory protein, IκB. nih.gov This action blocks the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov

Modulation of Pro-inflammatory Mediators (IL-6, TNF-α, NO)

The inhibition of the MAPK/NF-κB pathway by isoquinoline-1-carboxamide derivatives leads to a significant reduction in the production of key pro-inflammatory mediators. Specifically, compounds such as HSR1101 have been shown to potently suppress the LPS-induced production of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in BV2 microglial cells. nih.gov

Furthermore, HSR1101 was found to attenuate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for the production of NO and prostaglandins, respectively, which are critical mediators of inflammation. nih.gov In addition to downregulating pro-inflammatory cytokines, this compound also reversed the LPS-suppressed levels of the anti-inflammatory cytokine IL-10, suggesting a dual role in modulating the inflammatory response. nih.gov

Interactive Table: Effect of an Isoquinoline-1-carboxamide Derivative (HSR1101) on Pro-inflammatory Mediators

| Mediator | Effect | Cell Line |

| IL-6 | Suppression | BV2 Microglial Cells |

| TNF-α | Suppression | BV2 Microglial Cells |

| NO | Suppression | BV2 Microglial Cells |

| iNOS | Attenuated Expression | BV2 Microglial Cells |

| COX-2 | Attenuated Expression | BV2 Microglial Cells |

| IL-10 | Reversal of Suppression | BV2 Microglial Cells |

Antioxidant Mechanisms

While direct studies on the antioxidant mechanisms of isoquinoline-5-carboxamide are limited, research on related quinoline and isoquinoline structures suggests that this class of compounds possesses antioxidant potential. The antioxidant activity of such compounds is often evaluated using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gove3s-conferences.org These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. e3s-conferences.org

Studies on 3-oxoisoindoline-5-carboxamide derivatives, which share the carboxamide group at the 5-position, have demonstrated free radical scavenging activity in the DPPH assay and an ability to inhibit human low-density lipoprotein (LDL) oxidation. This suggests that the carboxamide moiety at this position may contribute to antioxidant effects. The antioxidant capacity of phenolic and quinoline-based compounds is often attributed to their ability to act as hydrogen or electron donors, thereby neutralizing reactive oxygen species. e3s-conferences.org

Anti-Microbial Activities (Preclinical)

The isoquinoline scaffold is a core component of many natural and synthetic compounds with a broad range of biological activities, including antimicrobial effects. nih.gov

Antibacterial Spectrum and Efficacy

Various isoquinoline alkaloids and their derivatives have been investigated for their antibacterial properties against a range of pathogens. For example, a novel isoquinoline alkaloid, JS-1, isolated from Streptomyces sp., exhibited activity against both Gram-negative and Gram-positive bacteria. nih.govresearchgate.net Its spectrum included Bordetella bronchiseptica, Stenotrophomonas maltophilia, Proteus vulgaris, P. mirabilis, Burkholderia cepacia, and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) ranging from 10-160 µg/ml. nih.govresearchgate.net It also showed activity against the Gram-positive bacterium Staphylococcus aureus with MIC values of 40-206 µg/ml. nih.govresearchgate.net

Other studies on isoquinoline-based compounds have reported potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain alkynyl isoquinolines have shown MICs as low as 0.5 µg/mL against S. aureus. nih.gov Similarly, two isoquinoline alkaloids isolated from the fungus Penicillium spathulatum displayed activity against both Gram-negative (Escherichia coli, Acinetobacter baumannii, Enterobacter cloacae, Klebsiella pneumonia, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) bacteria, with MIC values for the more potent compound being as low as 1 µg/mL against S. aureus. nih.govnih.gov

Interactive Table: Antibacterial Spectrum of Selected Isoquinoline Derivatives

| Compound/Derivative | Bacterial Strain | Gram Stain | MIC (µg/mL) |

| JS-1 Alkaloid | Bordetella bronchiseptica | Negative | 10-160 |

| JS-1 Alkaloid | Stenotrophomonas maltophilia | Negative | 10-160 |

| JS-1 Alkaloid | Proteus vulgaris | Negative | 10-160 |

| JS-1 Alkaloid | Acinetobacter baumannii | Negative | 10-160 |

| JS-1 Alkaloid | Staphylococcus aureus | Positive | 40-206 |

| Spathullin B | Staphylococcus aureus | Positive | 1 |

| Spathullin B | Escherichia coli | Negative | 16 |

| Spathullin B | Pseudomonas aeruginosa | Negative | 32 |

| Alkynyl Isoquinolines | Staphylococcus aureus | Positive | as low as 0.5 |

Antifungal Activities

Derivatives of isoquinoline have demonstrated notable antifungal properties, particularly against phytopathogenic fungi. Research into isoquinoline derivatives that incorporate an amide moiety has shown promising results. In preclinical evaluations, these compounds have been tested against a range of fungal strains, showing significant inhibitory activity.

For instance, a series of novel 3-aryl-isoquinoline derivatives were synthesized and evaluated for their in vitro antifungal activity. One particular compound, designated 9f, showed excellent efficacy against several fungi. nih.gov At a concentration of 50 mg/L, it inhibited Alternaria solani by 80.4%, Alternaria alternata by 88.2%, and Physalospora piricola by 93.8%. nih.gov The 50% effective concentration (EC₅₀) of compound 9f against P. piricola was found to be 3.651 mg/L, which was marginally better than the commercial fungicide chlorothalonil (B1668833) (EC₅₀ of 3.869 mg/L). nih.gov

Similarly, another study focused on isoquinoline derivatives with amide and oxime ester moieties. researchgate.net Two compounds, 5l and 5q, were particularly effective against Sclerotinia sclerotiorum, with EC₅₀ values of 8.27 mg/L and 8.18 mg/L, respectively. These values are comparable to the fungicide boscalid (B143098) (EC₅₀ of 8.03 mg/L). researchgate.net Further investigation into tetrahydroisoquinoline derivatives identified compounds A13 and A25, which showed potent activity against A. alternata, with EC₅₀ values of 2.375 mg/L and 2.251 mg/L, respectively. researchgate.net The mechanism for some of these compounds is believed to involve the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme, a critical component of fungal respiration. nih.govresearchgate.net

Table 1: Antifungal Activity of Select Isoquinoline Derivatives